2-Methylpiperidin-3-ol
Overview
Description
2-Methylpiperidin-3-ol is a heterocyclic organic compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a hydroxyl group (-OH) attached to the third carbon and a methyl group (-CH3) attached to the second carbon of the piperidine ring. This structural arrangement imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methyl-1,5-diaminopentane with formaldehyde under acidic conditions can yield this compound. Another method involves the reduction of 2-methyl-3-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-3-piperidone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 2-methylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 2-Methyl-3-piperidone or 2-methyl-3-piperidinecarboxaldehyde.
Reduction: 2-Methylpiperidine.
Substitution: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
2-Methylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and neuroprotective properties.
Industry: this compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Methylpiperidin-3-ol can be compared with other piperidine derivatives such as:
Piperidine: Lacks the methyl and hydroxyl groups, making it less polar and less reactive.
2-Methylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and solubility.
3-Hydroxypiperidine: Lacks the methyl group, affecting its steric and electronic properties.
The presence of both the methyl and hydroxyl groups in this compound imparts unique chemical properties, making it more versatile in various applications compared to its simpler counterparts.
Properties
IUPAC Name |
2-methylpiperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQDSQNPDUGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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